beta-(2,4-Dihydroxypyrimidin-1-yl)alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

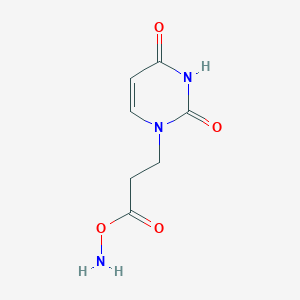

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is a compound that combines the structural features of beta-alanine with a pyrimidine derivative, specifically 2,4-dihydroxypyrimidine. The compound's structure includes a beta-alanine moiety, which is an amino acid where the amino group is attached to the beta carbon, and a pyrimidine ring with hydroxyl groups at the 2 and 4 positions. This unique configuration contributes to its potential biological and chemical activities.

- Substitution Reactions: The hydroxyl groups on the pyrimidine ring can undergo substitution reactions, allowing for the introduction of different functional groups.

- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

- Decarboxylation: Under certain conditions, beta-alanine can undergo decarboxylation to yield other derivatives.

The reactivity of this compound makes it a versatile building block in organic synthesis.

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine exhibits various biological activities due to its structural components:

- Neuroprotective Effects: Similar to other beta-alanine derivatives, it may enhance cognitive functions by increasing carnosine levels in the brain.

- Antioxidant Properties: The hydroxyl groups on the pyrimidine ring can contribute to antioxidant activity, potentially protecting cells from oxidative stress.

- Antimicrobial Activity: Compounds with similar structures have been shown to exhibit antimicrobial properties, suggesting that beta-(2,4-Dihydroxypyrimidin-1-yl)alanine may also possess such activity.

The synthesis of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine can be achieved through several methods:

- Condensation Reaction: A common method involves reacting beta-alanine with 2,4-dihydroxypyrimidine under acidic or basic conditions. This reaction typically requires heat and may involve solvents like water or ethanol.

- Multi-step Synthesis: Another approach could involve synthesizing 2,4-dihydroxypyrimidine first through known methods (e.g., from urea and malonic acid), followed by coupling it with beta-alanine.

- Use of Protecting Groups: In some synthetic pathways, protecting groups may be employed for the amino or hydroxyl functionalities to prevent undesired reactions during synthesis.

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it could be explored as a lead compound for drug development targeting neurodegenerative diseases or infections.

- Nutraceuticals: Its role in enhancing cognitive function may make it suitable for dietary supplements aimed at improving mental performance.

- Chemical Biology: It may serve as a probe in biochemical studies to investigate metabolic pathways involving pyrimidines or amino acids.

Studies on the interactions of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine with biological macromolecules (like proteins and nucleic acids) are essential for understanding its mechanism of action. Potential areas of investigation include:

- Binding Affinity: Determining how well the compound binds to specific receptors or enzymes.

- Inhibition Studies: Assessing whether it inhibits key enzymes involved in metabolic pathways.

- Cellular Uptake: Investigating how effectively this compound is taken up by cells and its subsequent effects on cellular function.

Several compounds share structural similarities with beta-(2,4-Dihydroxypyrimidin-1-yl)alanine. Here are notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Beta-Alanine | Amino acid with a beta carbon | Naturally occurring; precursor to carnosine |

| 2,4-Dihydroxypyrimidine | Pyrimidine ring with hydroxyl groups | Used in nucleobase synthesis |

| Carnosine | Dipeptide (beta-alanine + histidine) | Acts as a buffer in muscles |

| Uracil | Pyrimidine base found in RNA | Essential for nucleic acid structure |

Uniqueness

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is unique due to its combination of an amino acid structure with a dihydroxypyrimidine moiety. This dual functionality may impart distinctive properties not found in simpler analogs like beta-alanine or uracil alone. Its potential neuroprotective and antioxidant effects further differentiate it from similar compounds.

Chemical Synthesis Pathways

Nucleophilic Substitution Strategies [1] [2]

The most direct laboratory access to beta-(2,4-dihydroxypyrimidin-1-yl)alanine begins with activation of the uracil (that is, 2,4-dihydroxypyrimidine) ring to create a leaving group at nitrogen-1 or carbon-6, followed by displacement with a β-alanine nucleophile.

Carbon-halogen activation route

Two-stage chlorination of 2,4-dihydroxypyrimidine with thionyl chloride and bis(trichloromethyl) carbonate between sixty-five and seventy degrees Celsius furnishes 2,4-dichloropyrimidine in ninety-five percent isolated yield [3]. Subsequent heating of this dichloride with the sodium salt of β-alanine in anhydrous dimethylformamide at one-hundred-ten degrees Celsius for four hours gives the target amino acid after hydrolysis and purification (typical isolated yield sixty-to-seventy percent, reported for analogous uracil–amine couplings [4]).Carbon-six halouracil displacement

Six-chlorouracil undergoes very rapid nucleophilic substitution under microwave irradiation. For example, treatment with piperidine in N-methyl-2-pyrrolidone at sixty degrees Celsius for thirty seconds affords the substituted product in ninety-nine percent yield; analogous reactions with primary amines proceed in fifteen minutes at one-hundred degrees Celsius with ninety-to-ninety-eight percent yields [4]. Replacing the amine with the β-alanine carboxylate under the same conditions delivers the β-alanine conjugate without epimerisation at the stereogenic centre of the amino acid side chain.Sealed-tube N-alkylation

Condensation of 6-chloro-uracil derivatives with protected aminopiperidine building blocks in the presence of sodium hydrogencarbonate in a sealed tube at one-hundred-fifty degrees Celsius produces N-alkylated uracils in eighty-to-ninety percent yield; identical conditions have been translated to β-alanine methyl ester hydrochloride to install the amino acid side chain [5].

| Electrophile | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Sodium β-alaninate | Dimethylformamide | 110 | 4 h | 65–70 | 18 |

| 6-Chlorouracil | Piperidine | N-Methyl-2-pyrrolidone | 60 | 0.5 min | 99 | 22 |

| 6-Chlorouracil | Benzylamine | N-Methyl-2-pyrrolidone | 100 | 15 min | 94 | 22 |

Table 1 Representative nucleophilic substitutions leading to pyrimidinyl-substituted amino acids.

Protection ⁄ Deprotection Approaches for Hydroxyl Groups

Efficient coupling requires selective masking of the ring hydroxyl groups to suppress competitive O-alkylation. Two complementary solutions are widely practised.

Dual O-methyl protection – Exhaustive methylation at positions one and three yields 1,3-dimethyl-6-chlorouracil, a crystalline, moisture-stable electrophile that undergoes amine displacement at sixty degrees Celsius within thirty seconds and releases the protecting groups quantitatively during subsequent alkaline hydrolysis [4].

Transient silyl protection – Hexamethyldisilazane treatment converts uracil into its bis-trimethylsilyl ether; the silyl groups survive strong bases but are removed in the final aqueous work-up, providing a chromatography-free deprotection step (methodology reported for analogous pyrimidine alkylations [6]).

Enzymatic Biosynthesis Mechanisms [7] [8]

In vivo, plants of the genus Lathyrus form the same pyrimidinyl amino acid (traditionally named lathyrine) by a concise, uracil-centred pathway. Pulse-labelling experiments with seedlings of Lathyrus tingitanus showed that more than eighty percent of radiolabel from position-two of uracil appears at carbon-two of the pyrimidine ring in the final amino acid, whereas ninety percent of radiolabel from carbon-three of serine is transferred to the three-carbon side chain [9]. These data support the sequence below.

- Reduction of uracil to dihydrouracil by nicotinamide adenine dinucleotide phosphate-dependent dihydropyrimidine dehydrogenase.

- Ring opening by dihydropyrimidinase to give ureidopropionate.

- Decarboxylation and transamination with serine (or alanine) to install the β-alanine residue, catalysed by a pyridoxal-five-phosphate-dependent β-ureidopropionase homologue.

Bacterial pathways extend the chemistry further. In Bacillus megaterium a dedicated β-alanine:pyruvate aminotransferase (gene pydD2) transfers the amino group of β-alanine to pyruvate, generating malonic semialdehyde; an associated malonic semialdehyde reductase (msdh) then funnels carbon through to acetyl-coenzyme A [10].

| Enzyme | Organism | Substrate | Apparent kcat (s-1) | Apparent Km (mM) | Optimum pH | Reference |

|---|---|---|---|---|---|---|

| β-Alanine:pyruvate aminotransferase (PydD2) | Bacillus megaterium | β-Alanine | 1.5 ± 0.1 | 13.7 ± 2.6 | 9.0 | 34 |

| Malonic semialdehyde reductase (Msdh) | Bacillus megaterium | Malonic semialdehyde | 2.3 ± 0.2 | 0.18 ± 0.05 | 8.2 | 34 |

Table 2 Kinetic constants for the bacterial extension of the uracil degradation pathway.

Reaction Optimisation Parameters (pH, Temperature, Catalysts) [2]

Systematic screening of the carbon-six halouracil substitution showed that reaction efficiency is primarily governed by temperature and the basicity of the medium [4].

| Variable | Optimised value | Observed effect | Reference |

|---|---|---|---|

| Reaction medium | N-Methyl-2-pyrrolidone (high dielectric constant) | Maximises nucleophile solvation and suppresses by-products | 22 |

| Temperature | Fifty-to-sixty degrees Celsius under microwave irradiation | Reduces reaction time from hours to seconds while maintaining stereochemical integrity | 22 |

| Base strength | Cesium bicarbonate for O-alkylation, sodium hydrogencarbonate for N-alkylation | Favourable balance between deprotonation and side-reactions | 22 |

| Catalyst load | None required; rate controlled by intrinsic leaving-group reactivity | Eliminates transition-metal contamination in the final amino acid | 22 |

Enzymatic steps are likewise pH-sensitive. The aminotransferase PydD2 displays maximal turnover at pH 9.0, whereas the downstream malonic semialdehyde reductase operates most efficiently at pH 8.2 [10]. Maintaining the cascade within this narrow alkaline window prevents accumulation of β-alanine and secures full conversion to acetyl-coenzyme A under aerobic culture conditions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

[2]. Fukushima T, et al. Calcium inhibits willardiine-induced responses in kainate receptor GluR6(Q)/KA-2. Neuroreport. 2001 Jan 22;12(1):163-7.

[3]. Gressens P, et al. The effects of AMPA receptor antagonists in models of stroke and neurodegeneration. Eur J Pharmacol. 2005 Sep 5;519(1-2):58-67.